molecular formula C10H18Hg B14694382 Dicyclopentylmercury CAS No. 23786-94-9

Dicyclopentylmercury

Cat. No.: B14694382
CAS No.: 23786-94-9
M. Wt: 338.84 g/mol
InChI Key: SMOMRVWKHSXRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyclopentylmercury is an organomercury compound with two cyclopentyl groups bonded to a central mercury atom (Hg). Its structure, Hg(C₅H₉)₂, places it within the broader class of dialkylmercury compounds, which are characterized by their Hg–C bonds and significant toxicity. While specific data on this compound are sparse in the literature, its properties can be inferred from analogous compounds, such as dimethylmercury, diphenylmercury, and dibutylmercury. Organomercury compounds are historically notable for their applications in organic synthesis and materials science, though their extreme toxicity has curtailed widespread use .

Properties

CAS No.

23786-94-9

Molecular Formula

C10H18Hg

Molecular Weight

338.84 g/mol

IUPAC Name

dicyclopentylmercury

InChI

InChI=1S/2C5H9.Hg/c2*1-2-4-5-3-1;/h2*1H,2-5H2;

InChI Key

SMOMRVWKHSXRHD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)[Hg]C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclopentylmercury can be synthesized through the reaction of cyclopentylmagnesium bromide with mercuric chloride. The reaction typically proceeds as follows: [ \text{2 C}_5\text{H}_9\text{MgBr} + \text{HgCl}_2 \rightarrow \text{(C}_5\text{H}_9\text{)}_2\text{Hg} + \text{2 MgBrCl} ] This reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants and products.

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis generally involves the use of organomagnesium reagents (Grignard reagents) and mercuric salts under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dicyclopentylmercury undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercuric oxide and cyclopentane.

    Reduction: Reduction reactions can convert this compound to elemental mercury and cyclopentane.

    Substitution: The cyclopentyl groups can be substituted with other organic groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or organolithium compounds are employed for substitution reactions.

Major Products Formed:

    Oxidation: Mercuric oxide and cyclopentane.

    Reduction: Elemental mercury and cyclopentane.

    Substitution: Various organomercury compounds depending on the substituent introduced.

Scientific Research Applications

Dicyclopentylmercury has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

    Biology: Studies on the toxicity and biological effects of organomercury compounds often involve this compound.

    Medicine: Research into the potential therapeutic uses and toxicological impacts of organomercury compounds includes this compound.

    Industry: It is used in the development of materials and catalysts that involve mercury-containing compounds.

Mechanism of Action

The mechanism by which dicyclopentylmercury exerts its effects involves the interaction of the mercury atom with biological molecules. Mercury can bind to thiol groups in proteins, disrupting their function and leading to toxic effects. The pathways involved include the inhibition of enzyme activity and interference with cellular processes.

Comparison with Similar Compounds

Key Compounds:

Dimethylmercury (Hg(CH₃)₂)

  • Simplest dialkylmercury compound, highly volatile and toxic.
  • Linear Hg–C bonds with minimal steric hindrance.

Diphenylmercury (Hg(C₆H₅)₂)

  • Aromatic substituents reduce volatility but increase molecular weight.
  • Used historically as a fungicide and in organic synthesis .

Dibutylmercury (Hg(C₄H₉)₂)

  • Larger alkyl groups confer higher molecular weight and moderate volatility .

Chloro(2,2-diphenylethenyl)mercury (HgCl(C₆H₅)₂C=CH₂)

  • Mixed chloro-organic structure enhances reactivity in cross-coupling reactions .

Unique Features of this compound:

  • Electron-Donating Effects : Cyclopentyl groups may stabilize the Hg center, influencing reactivity in synthesis.

Physical and Chemical Properties

Table 1: Comparative Properties of Organomercury Compounds

Compound Molecular Formula Molecular Weight (g/mol) Substituent Type Volatility Toxicity Profile
This compound* Hg(C₅H₉)₂ ~338.6 (estimated) Cyclic alkyl Moderate High (alkyl-Hg typical)
Dimethylmercury Hg(CH₃)₂ 230.66 Linear alkyl Very high Extreme
Diphenylmercury Hg(C₆H₅)₂ 354.59 Aromatic Low High (chronic exposure)
Dibutylmercury Hg(C₄H₉)₂ 314.82 Branched alkyl Moderate Extreme
Chloro(2,2-diphenylethenyl)mercury HgCl(C₁₄H₁₁) 429.3 (estimated) Chloro-organic hybrid Low High (organic Hg)

*Estimated values for this compound based on structural analogs.

Key Observations:

  • Volatility : Cyclopentyl groups likely reduce volatility compared to dimethylmercury but increase it relative to diphenylmercury.
  • Toxicity : All dialkylmercury compounds exhibit high neurotoxicity, with dimethylmercury being particularly hazardous due to its volatility and dermal absorption .
  • Reactivity : Bulky cyclopentyl groups may hinder nucleophilic attack at the Hg center, contrasting with the high reactivity of chloro-organic hybrids like Chloro(2,2-diphenylethenyl)mercury .

Critical Research Findings

Toxicity Mechanisms : Alkylmercury compounds, including this compound, bioaccumulate and induce oxidative stress, DNA damage, and neuronal degradation .

Synthetic Limitations : Handling challenges due to toxicity restrict this compound’s use to controlled research settings, similar to dimethylmercury .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.